molecular formula C21H30N4O B5969194 2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine

2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine

Cat. No.: B5969194
M. Wt: 354.5 g/mol
InChI Key: QPCXDKRFTANMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine, also known as HBPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.

Mechanism of Action

The exact mechanism of action of 2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cell growth and survival. It has also been shown to modulate the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and reduce the severity of motor symptoms in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine in lab experiments is its potent activity against cancer cells and its potential as a neuroprotective agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine. One potential area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.

Synthesis Methods

2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine can be synthesized using a multi-step process that involves the reaction of 4-(hexyloxy)benzaldehyde with piperazine and subsequent reaction with 2-chloropyrimidine. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

2-[4-[(4-hexoxyphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-2-3-4-5-17-26-20-9-7-19(8-10-20)18-24-13-15-25(16-14-24)21-22-11-6-12-23-21/h6-12H,2-5,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCXDKRFTANMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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